molecular formula C22H29N3O6 B12799534 L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- CAS No. 87105-09-7

L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)-

Cat. No.: B12799534
CAS No.: 87105-09-7
M. Wt: 431.5 g/mol
InChI Key: YSONUVGWOCXRPA-UHFFFAOYSA-N
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Description

L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core L-Alanine structure, followed by the addition of the hydroxy, methoxyphenyl, and aminobutyryl groups through a series of reactions such as esterification, amidation, and dehydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. This would include maintaining optimal temperatures, pressures, and pH levels to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.

Scientific Research Applications

L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study enzyme interactions and metabolic pathways.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, ®-
  • L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)-lactone

Uniqueness

The uniqueness of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

87105-09-7

Molecular Formula

C22H29N3O6

Molecular Weight

431.5 g/mol

IUPAC Name

9-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C22H29N3O6/c1-12(2)18-21(28)25-17(11-8-15-6-9-16(30-5)10-7-15)20(27)23-13(3)19(26)24-14(4)22(29)31-18/h6-7,9-10,12,14,17-18H,3,8,11H2,1-2,4-5H3,(H,23,27)(H,24,26)(H,25,28)

InChI Key

YSONUVGWOCXRPA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

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